![molecular formula C23H20N2O4 B2785282 1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione CAS No. 887467-92-7](/img/structure/B2785282.png)
1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as spiro-oxindole and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of spiro-oxindole is not fully understood. However, studies have shown that spiro-oxindole can interact with various cellular targets, including DNA, RNA, and proteins. Spiro-oxindole has been shown to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways. Additionally, spiro-oxindole has been shown to interact with ion channels and receptors, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Spiro-oxindole has been shown to have various biochemical and physiological effects. Studies have shown that spiro-oxindole can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. Additionally, spiro-oxindole has been shown to inhibit the activity of enzymes involved in various metabolic pathways, such as glycolysis and the citric acid cycle. Physiologically, spiro-oxindole has been shown to have potential neuroprotective effects, as well as antibacterial, antifungal, and antiviral properties.
Advantages and Limitations for Lab Experiments
Spiro-oxindole has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities with high purity. Additionally, spiro-oxindole has a high degree of structural diversity, which allows for the synthesis of analogs with potentially improved properties. However, spiro-oxindole also has some limitations for lab experiments. It can be unstable under certain conditions and may require specialized storage and handling. Additionally, spiro-oxindole can be difficult to work with due to its low solubility in water.
Future Directions
There are several future directions for spiro-oxindole research. One potential direction is the investigation of spiro-oxindole as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, spiro-oxindole could be studied as a potential modulator of ion channels and receptors, which could have implications for drug discovery. Further research could also focus on the synthesis of analogs with potentially improved properties, such as increased potency or selectivity. Overall, spiro-oxindole has shown potential in various scientific research applications and warrants further investigation.
Synthesis Methods
Spiro-oxindole can be synthesized using various methods, including the one-pot three-component reaction, the Mannich reaction, and the Pictet-Spengler reaction. The one-pot three-component reaction involves the condensation of indole, aldehyde, and cyclic ketone in the presence of a catalyst. The Mannich reaction involves the reaction of indole, formaldehyde, and amine, followed by the addition of cyclic ketone. The Pictet-Spengler reaction involves the reaction of indole and cyclic ketone in the presence of a Lewis acid catalyst. These methods have been successful in producing spiro-oxindole with high yields and purity.
Scientific Research Applications
Spiro-oxindole has shown potential in various scientific research applications. It has been studied for its anticancer, antibacterial, antifungal, and antiviral properties. Spiro-oxindole has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, spiro-oxindole has been studied as a potential modulator of ion channels and receptors, which could have implications for drug discovery.
properties
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-19-13-23(29-20-8-4-2-6-16(19)20)9-11-25(12-10-23)22(28)21(27)17-14-24-18-7-3-1-5-15(17)18/h1-8,14,24H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMXRWNNLHDLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

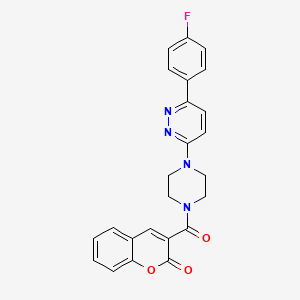
![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid](/img/structure/B2785200.png)

![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2785205.png)
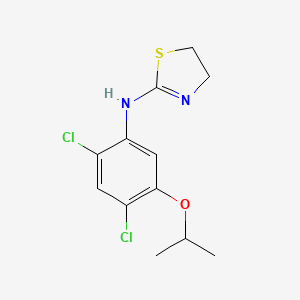
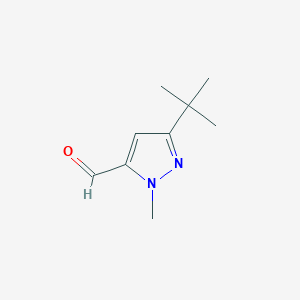
![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2785211.png)
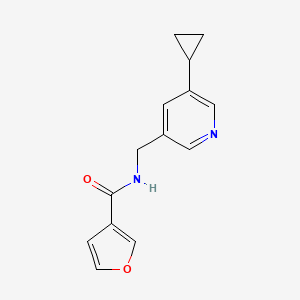
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-fluoroquinazoline](/img/structure/B2785215.png)
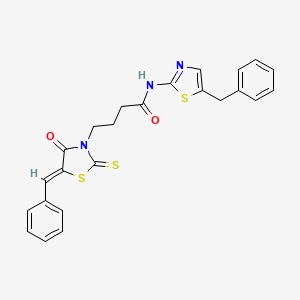
![5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde](/img/structure/B2785217.png)

![2-Chloro-1-(9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)propan-1-one](/img/structure/B2785219.png)
![7-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2785221.png)